5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole
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Overview
Description
5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is used in the development of high-energy materials and as a building block for advanced polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(4-Methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole offers unique structural features that enhance its stability and reactivity. Its oxadiazole ring system provides a versatile platform for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
92595-46-5 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-2,5-dihydro-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14N2O2/c1-18-13-9-7-12(8-10-13)15-16-14(17-19-15)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,16,17) |
InChI Key |
DVPUSYUYJZUYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N=C(NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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